4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone
Overview
Description
4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a 4-methylpiperazin-1-ylmethyl group
Scientific Research Applications
4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is employed in studies investigating the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including the production of polymers and coatings.
Mechanism of Action
Target of Action
It’s structurally related to imatinib , which is a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases . These kinases play crucial roles in cell proliferation and survival, and their dysregulation is implicated in certain types of cancer .
Mode of Action
If we consider its structural similarity to imatinib , it might function as an ATP-competitive inhibitor, binding to the ATP-binding site of the tyrosine kinases . This would prevent the phosphorylation of substrates by these kinases, thereby inhibiting signal transduction pathways that promote cell proliferation and survival .
Biochemical Pathways
Based on its structural similarity to imatinib , it might affect pathways downstream of BCR-ABL and c-kit tyrosine kinases . Inhibition of these kinases could disrupt signaling pathways that regulate cell proliferation and survival, potentially leading to cell cycle arrest and apoptosis .
Result of Action
If it acts similarly to imatinib , it might inhibit cell proliferation and induce apoptosis in cells expressing dysregulated tyrosine kinases .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as imatinib, have been found to interact with various enzymes and proteins . Imatinib, for instance, is known to inhibit the activity of tyrosine kinases , which play crucial roles in cellular functions such as cell growth and differentiation
Cellular Effects
Based on its structural similarity to imatinib, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Compounds with similar structures, such as imatinib, have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of Ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate in animal models have not been studied yet. Similar compounds have shown dose-dependent effects in animal models
Metabolic Pathways
Similar compounds, such as imatinib, have been found to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(4-methylpiperazin-1-yl)methylbenzoic acid and ethyl 4-fluorobenzoate.
Condensation Reaction: The 4-(4-methylpiperazin-1-yl)methylbenzoic acid is reacted with ethyl 4-fluorobenzoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Esterification: The resulting intermediate is then subjected to esterification using an alcohol, such as ethanol, in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. This step converts the carboxylic acid group into an ethyl ester, yielding the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Comparison with Similar Compounds
Ethyl 4-(4-methylpiperazin-1-yl)benzoate: A structurally similar compound with a simpler ester group.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: The carboxylic acid analog of the compound.
Imatinib: A well-known tyrosine kinase inhibitor with a similar piperazine moiety.
Uniqueness: 4'-carboethoxy-3-(4-methylpiperazinomethyl) benzophenone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and benzoyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)19-9-7-18(8-10-19)21(25)20-6-4-5-17(15-20)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOCYNZUJMCMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643418 | |
Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-52-8 | |
Record name | Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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